6-(3-(Trifluoromethyl)phenoxy)picolinonitrile
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Overview
Description
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile typically involves the reaction of 3-trifluoromethylphenol with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Trifluoromethylphenyl)-6-cyanopyridine
- 2-(3-Trifluoromethylphenyloxy)-4-cyanopyridine
- 2-(3-Trifluoromethylphenyloxy)-6-methylpyridine
Uniqueness
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile stands out due to its unique combination of a trifluoromethyl group and a cyanopyridine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H7F3N2O |
---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-17)18-12/h1-7H |
InChI Key |
FENSEQMCUXGAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C#N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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